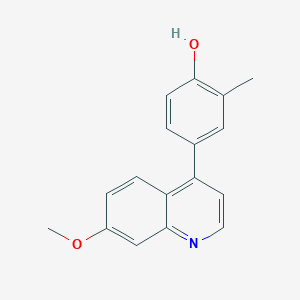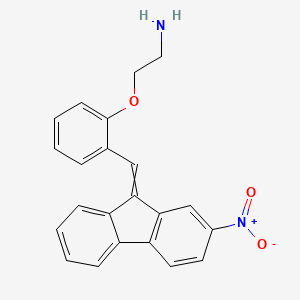
Ylidene)methyl)phenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Ylidene)methyl)phenoxy)ethan-1-amine” and similar compounds often involves the use of transaminases . Transaminases are capable of carrying out chiral selective transamination of prochiral ketones . The use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C22H18N2O3. Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve its functional groups. Transaminases, for example, can mediate the transamination of prochiral ketones . More specific reaction mechanisms would require detailed study .Applications De Recherche Scientifique
Ligand Design and Metal Complexes : The design and synthesis of potentially hexadentate (N3O3) amine phenol ligands, including variants of the (Ylidene)methyl)phenoxy)ethan-1-amine structure, have been explored. These ligands have been characterized for their ability to complex with group 13 metals, like aluminum, gallium, and indium, demonstrating their potential in inorganic chemistry and materials science (Liu et al., 1993).
Water-Soluble Ligand Complexes : Research has developed water-soluble amine phenols related to (this compound. These complexes exhibit varied stability and solution structures, making them interesting for studies in aqueous environments, particularly in relation to aluminum, gallium, and indium complexes (Caravan & Orvig, 1997).
Pharmacological Applications : Certain derivatives of (this compound have been explored for their affinity and selectivity towards 5-HT1A receptors, α1-adrenoceptors, and D2-like receptor subtypes, suggesting potential applications in the treatment of disorders involving these receptors (Del Bello et al., 2017).
Catalysis and Polymerization : Amine bis(phenolate) lanthanide complexes, which may include structures similar to (this compound, have been synthesized and characterized. Their efficiency as initiators for the polymerization of ε-caprolactone has been evaluated, showing potential in the field of polymer science (Yao et al., 2005).
Isotope Enrichment and Analytical Chemistry : Research involving the preparation of isotopically enriched derivatives of N-methyl-2-(phenoxy)ethanamine hydrochlorides, which are structurally related to (this compound, has been conducted. This has implications in the field of analytical chemistry and isotope research (Yilmaz & Shine, 1988).
Corrosion Inhibition : Schiff base compounds containing amine nitrogen atoms, which might include structures similar to (this compound, have been investigated as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications (Emregül et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFXXDQMBHYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
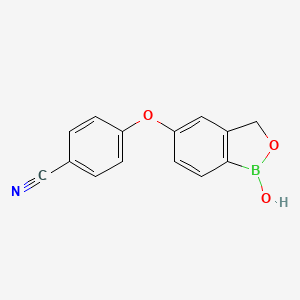
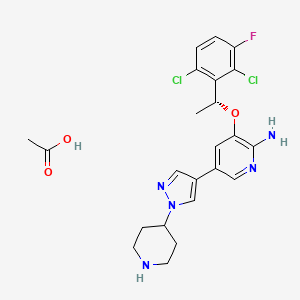

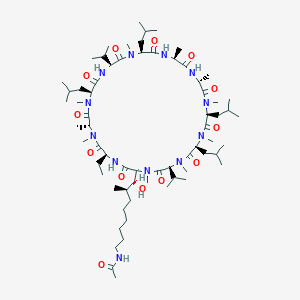

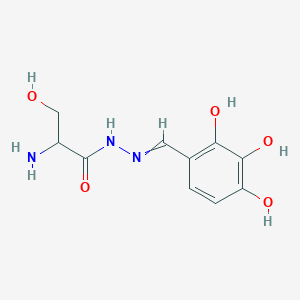

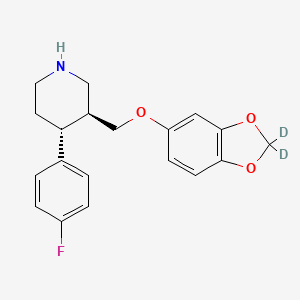
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
